![molecular formula C14H22N2O3S B3188707 Piperazine, 1-benzyl-, propanesulfate CAS No. 23111-82-2](/img/structure/B3188707.png)
Piperazine, 1-benzyl-, propanesulfate
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Overview
Description
Piperazine, 1-benzyl-, also known as 1-Benzylpiperazine, is an organic compound with the molecular formula C11H16N2 . It consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine moiety is often found in drugs or in bioactive molecules due to its chemical reactivity and the different roles it can play depending on its position in the molecule .
Synthesis Analysis
The synthesis of piperazine-containing compounds has been a topic of interest in recent years. The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
The molecular structure of 1-Benzylpiperazine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 .Physical And Chemical Properties Analysis
1-Benzylpiperazine has a molecular weight of 176.2581 . Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Mechanism of Action
While the specific mechanism of action for 1-Benzylpiperazine is not mentioned in the search results, piperazine, in general, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Future Directions
The future directions in the research and application of piperazine-containing compounds like 1-Benzylpiperazine could involve exploring more diverse structural modifications. Currently, about 80% of piperazine-containing drugs contain substituents only at the nitrogen positions . Therefore, major advances in the C–H functionalization of the carbon atoms of the piperazine ring could open up new possibilities .
properties
CAS RN |
23111-82-2 |
---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C14H22N2O3S/c17-20(18,19)12-4-7-15-8-10-16(11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,17,18,19) |
InChI Key |
COPMFUCJHBZEEX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCS(=O)(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCN1CCCS(=O)(=O)O)CC2=CC=CC=C2 |
Other CAS RN |
23111-82-2 |
Origin of Product |
United States |
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